molecular formula C10H8N2O3 B3052998 1-(6-Nitro-1h-indol-3-yl)ethanone CAS No. 4993-92-4

1-(6-Nitro-1h-indol-3-yl)ethanone

Cat. No.: B3052998
CAS No.: 4993-92-4
M. Wt: 204.18 g/mol
InChI Key: QSNCAYQUMQNBDB-UHFFFAOYSA-N
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Description

1-(6-Nitro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The presence of a nitro group at the 6-position and an ethanone group at the 3-position of the indole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Nitro-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1H-indole followed by acetylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the indole ring. The resulting 6-nitro-1H-indole is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Reduction: 1-(6-Amino-1H-indol-3-yl)ethanone.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: 1-(6-Nitro-1H-indol-3-yl)acetic acid.

Scientific Research Applications

1-(6-Nitro-1H-indol-3-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

  • 1-(1-Ethyl-1H-indol-3-yl)ethanone
  • 1-(1-Methyl-1H-indol-3-yl)ethanone
  • 3-Acetylindole
  • Indole-3-carboxaldehyde

Comparison: 1-(6-Nitro-1H-indol-3-yl)ethanone is unique due to the presence of the nitro group at the 6-position, which imparts distinct electronic and steric properties compared to other indole derivatives. This makes it particularly useful in applications requiring specific reactivity or interactions, such as in the synthesis of targeted pharmaceuticals or advanced materials .

Properties

IUPAC Name

1-(6-nitro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNCAYQUMQNBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300544
Record name 1-(6-nitro-1h-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-92-4
Record name NSC137506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(6-nitro-1h-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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